molecular formula C19H26N2O B6918662 N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide

Cat. No.: B6918662
M. Wt: 298.4 g/mol
InChI Key: PDPDGLKIAGSPSV-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide is a synthetic organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-21(14-16-5-3-2-4-6-16)19(22)10-8-15-7-9-18-17(13-15)11-12-20-18/h7,9,11-13,16,20H,2-6,8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPDGLKIAGSPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)CCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the cyclohexylmethyl group.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may yield indoline derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to interact with various biological targets, such as enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indol-5-amine: A related indole derivative with similar structural features.

    (1-Methyl-1H-indol-5-yl)methanamine: Another indole derivative with a different substitution pattern.

Uniqueness

N-(cyclohexylmethyl)-3-(1H-indol-5-yl)-N-methylpropanamide is unique due to the presence of the cyclohexylmethyl group and the specific substitution pattern on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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